
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
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Overview
Description
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound, notable for its structural complexity and potential applications in various scientific fields. The compound features a piperidine ring linked to a benzamide moiety through a triazole ring, offering a unique scaffold for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can be achieved through a multistep synthesis involving:
Formation of the triazole ring via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the triazole intermediate with a piperidine derivative.
Introduction of the benzamide group through a condensation reaction.
Chlorination of the aromatic ring using chlorinating agents like thionyl chloride under controlled conditions.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations is crucial. Continuous flow synthesis and microwave-assisted synthesis may offer enhanced yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the aromatic and triazole moieties.
Reduction: : Hydrogenation can reduce the triazole ring or the benzamide carbonyl group.
Substitution: : Nucleophilic aromatic substitution can occur at the chloro substituent.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate for aromatic oxidation.
Reducing agents like lithium aluminum hydride for carbonyl reductions.
Strong bases like sodium hydride for deprotonation and subsequent nucleophilic substitutions.
Major Products Formed
Oxidation can lead to hydroxylated derivatives.
Reduction yields secondary amines or alcohols.
Substitution reactions produce various substituted aromatic compounds.
Scientific Research Applications
The compound's unique structure makes it versatile for applications in:
Chemistry: : As a ligand in coordination chemistry and catalysis.
Biology: : Exploring biological pathways and as a probe in biochemical assays.
Medicine: : Potential therapeutic agent due to its interaction with biological targets.
Industry: : In materials science for developing advanced polymers or as a chemical intermediate.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The piperidine ring provides a flexible scaffold that can adapt to different biological environments, while the triazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound in its target binding sites.
Comparison with Similar Compounds
Unique Characteristics
The presence of the triazole ring distinguishes it from other piperidine derivatives.
The chloro substituent enhances its reactivity and potential for further functionalization.
Similar Compounds
N-(1-(1-benzyl)-1H-1,2,3-triazole-4-carbonyl)piperidine: : Lacks the chloro substituent but has similar backbone.
3-chloro-N-(1-piperidin-4-yl)benzamide: : Similar aromatic and amide structure but without the triazole ring.
N-(4-(4-chlorophenyl)piperidine-1-yl)-1H-1,2,3-triazole-4-carboxamide: : Contains both piperidine and triazole but different substitution pattern.
Biological Activity
3-chloro-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H22ClN5O2
- Molecular Weight : 423.9 g/mol
- CAS Number : 1251630-86-0
The compound features a triazole moiety, which is known for its ability to interact with various biological targets. Triazoles are recognized as pharmacophores that can modulate enzyme activity and exhibit antimicrobial properties. The specific interactions of this compound with biological targets are still under investigation, but its structural components suggest potential inhibition of key enzymes involved in pathogenic processes.
Antimicrobial Activity
Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For example, derivatives related to this compound have demonstrated activity against various bacterial strains. In vitro assays have reported Minimum Inhibitory Concentrations (MICs) in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Antitubercular Activity
The compound's structural similarity to known antitubercular agents suggests it may also possess activity against Mycobacterium tuberculosis. In related studies, compounds with similar frameworks have shown IC50 values ranging from 1.35 to 2.18 µM against M. tuberculosis, indicating a promising avenue for further exploration in tuberculosis treatment .
Case Study 1: Antimicrobial Evaluation
A series of benzamide derivatives were synthesized and evaluated for their antimicrobial activity. Among these, compounds featuring the triazole moiety exhibited potent activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of the piperidine and triazole components in enhancing the biological efficacy of the benzamide derivatives.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
A | 3.12 | Staphylococcus aureus |
B | 10 | Escherichia coli |
C | 5 | Mycobacterium tuberculosis |
Case Study 2: Cytotoxicity Assessment
In a cytotoxicity assessment conducted on human embryonic kidney cells (HEK-293), several derivatives of this compound were found to be non-toxic at concentrations up to 40 µM. This safety profile is crucial for the further development of these compounds as therapeutic agents .
Properties
IUPAC Name |
3-chloro-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-15-5-2-3-8-20(15)28-14-19(25-26-28)22(30)27-11-9-18(10-12-27)24-21(29)16-6-4-7-17(23)13-16/h2-8,13-14,18H,9-12H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQTGCQESZFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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